molecular formula C13H10ClN3O2S B2499974 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946286-99-3

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2499974
CAS RN: 946286-99-3
M. Wt: 307.75
InChI Key: NZQYVSWLKWULQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide, also known as CTZ0058, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazoles and isoxazoles, which have been shown to possess various biological activities.

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing thiazole and isoxazole rings have been synthesized and evaluated for their biological activities. For instance, thiazole derivatives have been explored for their anti-inflammatory, analgesic, and anticancer properties. The synthesis of novel heterocyclic compounds, including thiazole derivatives, has shown potential in medicinal chemistry, particularly as COX inhibitors, indicating their relevance in designing anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antiviral Properties

Thiazole and isoxazole derivatives have been investigated for their antimicrobial and antiviral activities. For example, compounds with thiazole moieties have been evaluated against various bacterial and fungal strains, showing significant activities and offering a basis for the development of new antimicrobial agents (Babu et al., 2013).

Anticancer Potential

The anticancer potential of compounds featuring thiazole and isoxazole rings has been a subject of interest. Research into the synthesis of novel derivatives and their evaluation against cancer cell lines has provided insights into the therapeutic potential of these compounds. For instance, studies have shown that certain thiazole and thiadiazole derivatives exhibit potent anticancer activity, highlighting the importance of these structural motifs in drug design (Gomha et al., 2017).

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research could focus on exploring the potential applications of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” in various fields, including medicine and pharmacology.

Biochemical Analysis

Biochemical Properties

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their function.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit enzyme activity by occupying the active site or inducing conformational changes that reduce enzyme efficiency. Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response, and exceeding this threshold can lead to detrimental outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it may localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its biological effects. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins.

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-6-3-4-8(14)11-10(6)15-13(20-11)16-12(18)9-5-7(2)17-19-9/h3-5H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQYVSWLKWULQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.